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molecular formula C9H7FN2 B8776532 6-Fluoroisoquinolin-1-amine

6-Fluoroisoquinolin-1-amine

Cat. No. B8776532
M. Wt: 162.16 g/mol
InChI Key: ZFWXEHFBHZPGNG-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

A solution of 1-(3,4,5-trimethoxybenzyl)amino-6-fluoro-isoquinoline (1.26 g, 3.68 mmol) in TFA (30 mL) is refluxed for 16 h. The solvent is evaporated under reduced pressure. Anhydrous MeOH (30 mL) is added to the residue. Solid K2CO3 is slowly added until pH>8. The suspension is filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is dissolved in CH2Cl2 and filtered through a pad of Celite. The filter cake is rinsed with CH2Cl2, and the solvent is evaporated under reduced pressure. The residue is dried under vacuum to afford 0.41 g (69%) of 1-amino-6-fluoro-isoquinoline. LC/MS m/z=163 [M+H]+.
Name
1-(3,4,5-trimethoxybenzyl)amino-6-fluoro-isoquinoline
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(C=C(OC)C=1OC)C[NH:7][C:8]1[C:17]2[C:12](=[CH:13][C:14]([F:18])=[CH:15][CH:16]=2)[CH:11]=[CH:10][N:9]=1>C(O)(C(F)(F)F)=O>[NH2:7][C:8]1[C:17]2[C:12](=[CH:13][C:14]([F:18])=[CH:15][CH:16]=2)[CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
1-(3,4,5-trimethoxybenzyl)amino-6-fluoro-isoquinoline
Quantity
1.26 g
Type
reactant
Smiles
COC=1C=C(CNC2=NC=CC3=CC(=CC=C23)F)C=C(C1OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Anhydrous MeOH (30 mL) is added to the residue
ADDITION
Type
ADDITION
Details
Solid K2CO3 is slowly added until pH>8
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The filter cake is rinsed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC2=CC(=CC=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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